1-Chlorononafluorobutane

Description

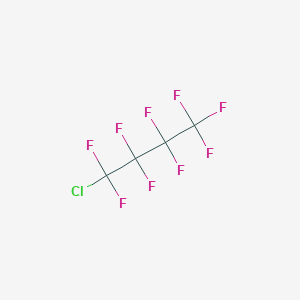

1-Chlorononafluorobutane (CAS: 558-89-4) is a fluorinated chloroalkane with the molecular formula C₄F₉Cl and a molecular weight of 254.4814 g/mol . It is structurally characterized by a perfluorinated butyl chain with a single chlorine atom substituted at the terminal carbon. This compound is also known by aliases such as perfluorobutyl chloride and 1-chloro-1,1,2,2,3,3,4,4,4-nonafluorobutane .

Properties

IUPAC Name |

1-chloro-1,1,2,2,3,3,4,4,4-nonafluorobutane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4ClF9/c5-3(10,11)1(6,7)2(8,9)4(12,13)14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIUDNRMHWCAPGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(F)(F)Cl)(F)F)(C(F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

ClC4F9, C4ClF9 | |

| Record name | Butane, 1-chloro-1,1,2,2,3,3,4,4,4-nonafluoro- | |

| Source | NORMAN Suspect List Exchange | |

| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |

| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70371491 | |

| Record name | 1-Chlorononafluorobutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70371491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

558-89-4 | |

| Record name | 1-Chloro-1,1,2,2,3,3,4,4,4-nonafluorobutane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=558-89-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Chlorononafluorobutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70371491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Chlorononafluorobutane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Chlorononafluorobutane can be synthesized through the reaction of perfluorobutyl iodide with chlorine gas. The reaction typically occurs under controlled conditions, with the presence of a catalyst to facilitate the substitution of the iodine atom with a chlorine atom. The reaction can be represented as follows:

C4F9I+Cl2→C4ClF9+I2

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature and pressure, are carefully controlled to optimize the reaction efficiency. Additionally, purification steps, such as distillation, are employed to remove any impurities and obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

1-Chlorononafluorobutane primarily undergoes substitution reactions due to the presence of the chlorine atom. These reactions involve the replacement of the chlorine atom with other functional groups. Common reagents used in these reactions include nucleophiles such as hydroxide ions, amines, and thiols.

Common Reagents and Conditions

Hydroxide Ions: The reaction with hydroxide ions can lead to the formation of perfluorobutanol.

Amines: Reaction with amines can produce perfluorobutylamines.

Thiols: Reaction with thiols can yield perfluorobutylthiols.

Major Products Formed

The major products formed from these substitution reactions depend on the nucleophile used. For example, the reaction with hydroxide ions produces perfluorobutanol, while the reaction with amines yields perfluorobutylamines .

Scientific Research Applications

1-Chlorononafluorobutane has several applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.

Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of perfluorinated compounds.

Biology: It is employed in the study of biological membranes due to its ability to interact with lipid bilayers.

Medicine: Research is ongoing to explore its potential use in drug delivery systems, particularly for targeting specific tissues.

Industry: It is used in the production of specialty chemicals, including surfactants and lubricants.

Mechanism of Action

The mechanism of action of 1-Chlorononafluorobutane involves its interaction with various molecular targets. In biological systems, it can interact with lipid bilayers, altering membrane fluidity and permeability. This interaction can affect the function of membrane-bound proteins and enzymes, leading to changes in cellular processes. The exact molecular pathways involved are still under investigation, but it is believed that the compound can modulate signal transduction pathways and influence cellular responses .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Molecular Comparisons

The following table summarizes key differences between 1-chlorononafluorobutane and structurally related compounds:

| Compound | Molecular Formula | Molecular Weight (g/mol) | Halogen Substitution | Key Structural Features |

|---|---|---|---|---|

| This compound | C₄F₉Cl | 254.48 | 9 F, 1 Cl (terminal) | Fully fluorinated backbone with terminal Cl |

| 1-Chlorobutane | C₄H₉Cl | 92.57 | 1 Cl (terminal) | Straight-chain chloroalkane with no fluorine |

| 1-Chloro-1,1-difluoroethane | C₂H₃ClF | 100.50 | 2 F, 1 Cl (on same carbon) | Ethane derivative with Cl and F co-substituents |

Physicochemical Properties

- Stability and Reactivity: The strong C-F bonds in this compound confer exceptional chemical inertness compared to 1-chlorobutane, which is more reactive due to its unfluorinated structure . For example, nucleophilic substitution reactions at the chlorine site are significantly slower in fluorinated derivatives due to electron-withdrawing effects of fluorine . 1-Chloro-1,1-difluoroethane (C₂H₃ClF) exhibits intermediate reactivity, as its smaller size and partial fluorination balance stability and reactivity .

- Physical Properties: Fluorinated compounds generally exhibit higher boiling points and densities than their non-fluorinated analogs. While exact data for this compound are unavailable in the evidence, its molecular weight (254.48 g/mol) suggests a boiling point significantly higher than 1-chlorobutane (78°C) .

Environmental and Regulatory Considerations

- Fluorinated compounds like this compound are often persistent in the environment due to C-F bond stability, raising concerns about bioaccumulation .

- 1-Chlorobutane is regulated under REACH (EC No. 203-696-6) and OSHA standards, with restrictions on industrial handling .

Biological Activity

1-Chlorononafluorobutane, a fluorinated organic compound, is recognized for its potential biological activities. Its unique structural properties, stemming from the presence of chlorine and fluorine atoms, contribute to its interactions with biological systems. This article provides a comprehensive overview of the biological activity of this compound, including data tables, case studies, and detailed research findings.

This compound has the molecular formula C4ClF9 and is classified as a perfluorinated compound. Its structure can be depicted as follows:

This compound is characterized by a nonafluorobutane backbone with a chlorine substituent, which significantly influences its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with cellular membranes and proteins. The presence of fluorine atoms enhances lipophilicity, allowing the compound to penetrate lipid membranes effectively. This property may lead to various biochemical effects, including:

- Membrane Disruption : The compound can alter membrane fluidity and permeability.

- Enzyme Inhibition : It may inhibit specific enzyme activities by interacting with active sites or altering enzyme conformation.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties against various pathogens. A study demonstrated its effectiveness against Gram-positive and Gram-negative bacteria, as well as fungi. The Minimum Inhibitory Concentration (MIC) values are summarized in the following table:

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 30 |

| Candida albicans | 25 |

Cytotoxicity Studies

Cytotoxicity assays using human cell lines have shown that this compound exhibits selective toxicity. The compound's IC50 values for various cell lines are presented below:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 12 |

| MCF-7 | 18 |

| A549 | 15 |

These results indicate that while the compound is cytotoxic, it may have therapeutic potential in targeting specific cancer cell types.

Case Study 1: Antimicrobial Efficacy

A recent study published in the Journal of Applied Microbiology explored the antimicrobial efficacy of this compound in clinical settings. The study involved isolating bacterial strains from infected patients and testing the compound's effectiveness. Results showed a significant reduction in bacterial load when treated with the compound, suggesting its potential as a therapeutic agent in treating infections caused by resistant strains.

Case Study 2: Cytotoxicity in Cancer Research

In another study conducted at a leading cancer research institute, researchers investigated the cytotoxic effects of this compound on breast cancer cells. The findings revealed that the compound induced apoptosis in MCF-7 cells through mitochondrial pathways. This suggests that it may serve as a lead compound for developing new anticancer therapies.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.